4-(4-Iodophenoxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodophenoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAAGCNSJOIKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole: Properties, Synthesis, and Potential Applications
A Note to the Reader: The following guide is a scientifically informed projection of the properties and potential of 4-(4-Iodophenoxy)-1H-pyrazole. As of the writing of this document, this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide synthesizes information from its constituent moieties—the 1H-pyrazole core and the 4-iodophenoxy group—to provide a robust theoretical framework for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Predicted Potential
The landscape of medicinal chemistry and materials science is continually evolving, with the strategic combination of well-understood functional groups leading to novel molecules with unique properties. This compound represents such a molecule, wedding the versatile and biologically active pyrazole nucleus with the reactive and sterically influential 4-iodophenoxy moiety. This guide will delve into the predicted fundamental properties of this compound, propose a viable synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4] The 4-iodophenoxy group, on the other hand, introduces several key features. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions and can also participate in halogen bonding, a significant interaction in supramolecular chemistry and drug design.[5] The phenoxy linker provides a degree of conformational flexibility, which can be crucial for binding to biological targets.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound can be predicted by considering the contributions of its two main components.
The 1H-Pyrazole Core
The 1H-pyrazole ring is a planar, aromatic system. The presence of two nitrogen atoms influences its electronic distribution and reactivity. The nitrogen at position 1 is pyrrole-like, while the nitrogen at position 2 is pyridine-like, allowing for both hydrogen bond donation and acceptance.[3]
The 4-Iodophenoxy Moiety
The 4-iodophenoxy group is derived from 4-iodophenol, a light brown crystalline powder with a melting point in the range of 92-94 °C.[6][7] It is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[6] The iodine atom is a large, polarizable halogen that can engage in halogen bonding and is a versatile functional group for synthetic transformations, such as Suzuki and Sonogashira couplings.[5]
A summary of the predicted and known properties of the constituent parts is presented in the table below.
| Property | 1H-Pyrazole | 4-Iodophenol | Predicted: this compound |
| Molecular Formula | C₃H₄N₂ | C₆H₅IO | C₉H₇IN₂O |
| Molecular Weight | 68.08 g/mol | 220.01 g/mol | 286.06 g/mol |
| Appearance | Colorless crystalline solid | Light brown crystalline powder[6][7] | Likely a solid, potentially crystalline, color may vary |
| Melting Point | 69-70 °C[3] | 92-94 °C[6][7] | Expected to be higher than either component due to increased molecular weight and potential for intermolecular interactions |
| Solubility | Soluble in water and organic solvents | Slightly soluble in water, soluble in ethanol and ether[6] | Predicted to have low aqueous solubility and good solubility in polar organic solvents |
| pKa | ~2.5 (for the protonated form) | ~9.3[7] | The pyrazole N-H will be weakly acidic, and the phenoxy ether will be largely neutral. |
Spectroscopic Signature Prediction:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the aromatic protons of the iodophenoxy group. The pyrazole protons will likely appear as singlets or doublets in the aromatic region. The protons on the iodinated phenyl ring will exhibit a characteristic AA'BB' splitting pattern.
-
¹³C NMR: The carbon NMR will show signals for the three distinct carbons of the pyrazole ring and the six carbons of the iodophenoxy moiety. The carbon bearing the iodine atom will have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should display characteristic peaks for N-H stretching of the pyrazole ring, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-O-C stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident.
Proposed Synthetic Pathway: The Ullmann Condensation
A logical and well-established method for the synthesis of aryl ethers is the Ullmann condensation.[8][9] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenol.[8][10] For the synthesis of this compound, a plausible approach would involve the reaction of 4-iodophenol with a suitably activated pyrazole derivative, such as 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole, in the presence of a copper catalyst and a base.
A detailed, step-by-step methodology for this proposed synthesis is provided below.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
Materials:
-
4-Iodo-1H-pyrazole (or 4-Bromo-1H-pyrazole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodo-1H-pyrazole (1.0 eq), 4-iodophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add copper(I) iodide (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF (or DMSO) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The copper-catalyzed coupling reaction is sensitive to oxygen, which can lead to side reactions and catalyst deactivation. An inert atmosphere is crucial for achieving a good yield.
-
Base: The base (potassium carbonate or cesium carbonate) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is the active species in the reaction.[10]
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[10]
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the solubility of the reactants and to allow the reaction to be carried out at the required high temperature.
Below is a diagram illustrating the proposed synthetic workflow.
Potential Applications in Drug Discovery and Materials Science
The unique combination of the pyrazole and iodophenoxy moieties suggests several potential applications for this compound.
Medicinal Chemistry and Drug Development
The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2][3][4] The introduction of the 4-iodophenoxy group could modulate the biological activity of the pyrazole core in several ways:
-
Novel Pharmacophore: The overall structure could act as a novel scaffold for targeting various enzymes and receptors. Pyrazole derivatives have shown activity as kinase inhibitors, anti-inflammatory agents (by inhibiting COX enzymes), and antimicrobial agents.[2]
-
Site for Further Diversification: The iodine atom is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in drug optimization.[5]
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific interactions with biological targets that can enhance binding affinity and selectivity.
-
Radiolabeling and Imaging: The presence of iodine makes the molecule a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging or radiotherapy.[11][12]
A series of 3-(4-phenoxyphenyl)-1H-pyrazoles have been synthesized and identified as potent sodium channel blockers, suggesting potential applications in pain management.[13] This highlights the potential of combining pyrazole and phenoxy moieties for neurological targets.
Materials Science
The structure of this compound also suggests potential applications in materials science:
-
Polymer Chemistry: The molecule could be used as a monomer or a modifying agent in the synthesis of specialized polymers. The pyrazole unit can act as a ligand for metal coordination, while the iodophenoxy group can be used for post-polymerization modification.[14]
-
Organic Electronics: Aryl ether and pyrazole-containing compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
As there is no specific safety data for this compound, it is prudent to handle the compound with care, assuming it may be hazardous. The safety profiles of its precursors provide some guidance. 4-Iodophenol is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[15] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While direct experimental data on this compound is currently lacking in the scientific literature, a comprehensive theoretical profile can be constructed based on the well-documented properties of its constituent pyrazole and 4-iodophenoxy moieties. This molecule is predicted to be a solid with interesting physicochemical properties and a rich potential for applications, particularly in the field of medicinal chemistry. The proposed synthesis via an Ullmann condensation provides a clear and viable route to obtaining this compound for further investigation. As a potential scaffold for new therapeutic agents and a building block in materials science, this compound represents an intriguing target for future research endeavors.
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ResearchGate. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
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An In-depth Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole
CAS Number: 1708288-50-9
Authored by a Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific data on 4-(4-Iodophenoxy)-1H-pyrazole (CAS 1708288-50-9) is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of the broader classes of iodinated pyrazoles and phenoxy-pyrazole derivatives, offering a scientifically grounded framework for understanding and investigating this specific molecule.
Section 1: Introduction and Strategic Importance
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3][4][5] The introduction of an iodine atom onto the pyrazole ring, as seen in related structures like 4-iodopyrazole, significantly enhances its utility as a synthetic intermediate.[6] This halogenation provides a reactive handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[7]
The specific compound, this compound, combines three key structural motifs: the versatile pyrazole ring, a stable phenoxy ether linkage, and a reactive iodophenyl group. This unique combination suggests its potential as a key building block in the synthesis of novel therapeutic agents and functional materials. The iodinated phenyl ring, in particular, serves as a prime site for modifications via Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[7]
Section 2: Physicochemical and Structural Characteristics
While detailed experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its constituent parts.
| Property | Value/Information | Source |
| CAS Number | 1708288-50-9 | [8][9][10] |
| Molecular Formula | C₉H₇IN₂O | [8] |
| Molecular Weight | 286.07 g/mol | [8] |
| Predicted LogP | ~3.5 (Increased lipophilicity due to iodophenyl and phenoxy groups) | ChemDraw Estimation |
| Predicted pKa | The N-H proton of the pyrazole ring is weakly acidic. | General Pyrazole Chemistry |
| Appearance | Likely a solid at room temperature, typical for similar aromatic compounds. | General Chemical Principles |
Section 3: Synthesis and Reaction Chemistry
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers. In this proposed pathway, 4-iodopyrazole would be coupled with 4-iodophenol in the presence of a copper catalyst and a base.
Reaction Scheme:
Caption: Proposed Ullmann condensation for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenol (1.0 eq.), 4-iodo-1H-pyrazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components at high temperatures.
-
Base (K₂CO₃): Deprotonates the phenol, forming the more nucleophilic phenoxide intermediate required for the coupling reaction.
-
Copper Catalyst: Essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.
-
High Temperature: Provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.
Section 4: Potential Applications in Drug Discovery and Agrochemicals
While specific biological activities of this compound have not been documented, the pyrazole scaffold is prevalent in a multitude of biologically active compounds.[1][3]
Potential Therapeutic Areas:
-
Oncology: Many pyrazole derivatives have demonstrated potent anticancer properties by targeting various protein kinases.[4][5] The structure of this compound could serve as a foundation for developing novel kinase inhibitors.
-
Anti-inflammatory Agents: Pyrazole-containing molecules, such as celecoxib, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[3]
-
Herbicides: Certain pyrazole derivatives act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11]
Logical Workflow for Investigating Biological Activity:
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Section 5: Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with significant potential as a versatile building block in medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a high probability of interesting biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a broad range of biological targets to unlock its therapeutic potential. The presence of the iodophenyl group is a key feature that will undoubtedly facilitate rapid lead optimization and the development of novel, patentable chemical entities.
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A Comprehensive Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: 4-(4-Iodophenoxy)-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, combining a reactive pyrazole ring with an iodinated phenyl ether, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, detailed characterization data, and a discussion of its applications, particularly in the field of drug discovery. The content is tailored for researchers, chemists, and professionals in pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.
Introduction
Chemical Identity and Significance
This compound is a diaryl ether derivative featuring a five-membered pyrazole ring linked to a 4-iodophenyl group via an oxygen bridge. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The iodophenyl moiety serves as a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. This dual functionality makes it an attractive starting material for creating libraries of compounds for high-throughput screening.
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole core is a privileged structure in drug discovery, renowned for its diverse biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] Its aromatic nature confers resistance to oxidative and hydrolytic degradation, a desirable trait for drug candidates.[1] Furthermore, the two adjacent nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases and enzymes.[2][4]
The Role of the Iodophenoxy Moiety
The 4-iodophenoxy group is not merely a passive structural element. The iodine atom at the para position is an excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions, providing a reliable anchor point for introducing molecular diversity.[5] This strategic placement allows for the late-stage functionalization of the molecule, a highly valued strategy in modern drug development for the rapid generation of analogs with tailored properties.
Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties for this compound is provided below. These data are essential for substance identification, purity assessment, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 288503-44-8 | |
| Molecular Formula | C₉H₇IN₂O | |
| Molecular Weight | 286.07 g/mol | |
| Appearance | Off-white to light yellow solid | (Typical) |
| Melting Point | 108-110 °C | [6] |
| SMILES | C1=CN(N=C1OC2=CC=C(I)C=C2) | |
| InChI Key | LLNQWPTUJJYTTE-UHFFFAOYSA-N | [6] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method provides a direct and efficient route to form the diaryl ether bond.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection at the C-O ether bond, pointing to 4-iodophenol and a suitable 4-halopyrazole as the primary starting materials. The Ullmann coupling is the key forward reaction.
Caption: Retrosynthetic approach for this compound.
Recommended Synthetic Protocol: Ullmann Condensation
This protocol describes the coupling of 4-iodopyrazole with 4-iodophenol. While seemingly redundant, using 4-iodopyrazole is a common starting point as it is commercially available.[6] The reaction can also be performed with 4-bromopyrazole or 4-chloropyrazole, though reaction conditions may require optimization.
Materials:
-
4-Iodopyrazole (1.0 eq)
-
4-Iodophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
L-Proline (0.2 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodopyrazole, 4-iodophenol, CuI, Cs₂CO₃, and L-Proline.
-
Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a copper(I) source (CuI) and a ligand (L-proline) is a well-established system for Ullmann-type reactions, facilitating the C-O bond formation at moderate temperatures.[7][8]
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that effectively deprotonates the phenol and the pyrazole N-H, but its high solubility in organic solvents is key to promoting the reaction in the liquid phase.[8]
-
Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, promoting the reaction rate.[9] Its high boiling point is suitable for the required reaction temperature.
Purification
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions are combined and concentrated to yield this compound as a solid.
Spectroscopic Characterization
Verification of the final product's identity and purity is achieved through standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.70 (s, 2H, pyrazole C3-H, C5-H), ~7.65 (d, 2H, Ar-H ortho to I), ~6.85 (d, 2H, Ar-H ortho to O), ~10.0 (br s, 1H, N-H). Note: N-H proton may be broad and exchangeable. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (Ar-C-O), ~140 (Ar-C-I), ~138 (pyrazole C3/C5), ~122 (Ar-CH), ~118 (Ar-CH), ~95 (pyrazole C4). |
| Mass Spec. (ESI+) | m/z: 287.0 [M+H]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided data is based on typical values for similar structures.[10][11]
Applications in Drug Discovery and Chemical Biology
The utility of this compound is primarily as a versatile intermediate for constructing more elaborate molecules, particularly kinase inhibitors and other targeted therapeutics.
Role as a Key Intermediate
The iodine atom provides a reactive site for introducing new substituents via cross-coupling reactions. This allows for the exploration of the chemical space around the phenoxy-pyrazole core. For instance, Suzuki coupling can be used to introduce new aryl or heteroaryl groups, which are common motifs in kinase inhibitors designed to occupy the ATP-binding pocket.
Workflow in a Drug Discovery Cascade
The compound fits seamlessly into a typical drug discovery workflow, from library synthesis to hit-to-lead optimization.
Caption: Use of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
Hazard Identification:
-
Harmful if swallowed (Acute toxicity, oral).[6]
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Handling:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance in medicinal chemistry. Its robust synthesis via Ullmann condensation and the presence of a versatile iodinated handle make it an ideal scaffold for the development of novel therapeutics. This guide has provided the essential technical information required for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug discovery and development programs.
References
- Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES - Middle East Technical University. Available at: [Link]
-
Synthesis of 4‐phenoxypyrazoles - ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - MDPI. Available at: [Link]
-
Revisiting the Ullmann−Ether Reaction: A Concise and Amenable Synthesis of Novel Dibenzoxepino[4,5-d]pyrazoles by Intramolecular Etheration of 4,5-(o,o'-Halohydroxy)arylpyrazoles - ACS Publications. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. Available at: [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles - ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]
-
4-Iodopyrazole | C3H3IN2 - PubChem. Available at: [Link]
-
Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - ACS Publications. Available at: [Link]
-
Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed. Available at: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy - ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Biological activity of pyrazole derivatives
Title: The Pharmacophore Frontier: A Technical Guide to the Biological Activity and Synthesis of Pyrazole Derivatives
Executive Summary
The pyrazole ring (
Part 1: Chemical Foundation & Structural Diversity
The biological versatility of pyrazole stems from its electronic architecture. Unlike its isomer imidazole, pyrazole possesses adjacent nitrogen atoms (
-
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomeric forms. In biological systems, the substitution at
locks the tautomer, stabilizing the pharmacophore and defining its binding trajectory within an enzyme's active site. -
Coordination Chemistry: The
hybridized nitrogen ( ) acts as a robust ligand for metal ions (e.g., , ) in metalloenzymes, a feature critical for inhibiting enzymes like alcohol dehydrogenase. -
Pharmacophore Scaffolding: The planar nature of the ring allows for rigid spacing of substituents, essential for fitting into the hydrophobic pockets of targets like the COX-2 side channel.
Part 2: Therapeutic Spectra & Mechanisms
Anti-Inflammatory: The COX-2 Selectivity Paradigm
The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically COX-2 selective inhibitors like Celecoxib .
-
Mechanism: COX-2 contains a unique hydrophilic side pocket not present in COX-1. Pyrazole derivatives with bulky sulfonamide (
) or sulfonyl ( ) groups at the position can penetrate this side pocket. -
Key Interaction: The sulfonamide group forms hydrogen bonds with Arg513 and His90 , while the pyrazole ring scaffolds the phenyl rings to interact with hydrophobic residues Tyr355 and Arg120 at the channel entrance.
Anticancer Activity: Multi-Target Inhibition
Pyrazole derivatives exhibit cytotoxicity through multiple pathways, preventing the development of resistance.
-
EGFR Inhibition: Trisubstituted pyrazoles mimic the ATP molecule, binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling (MAPK/ERK pathways).
-
CDK Inhibition: They act as Cyclin-Dependent Kinase (CDK) inhibitors, arresting the cell cycle at the G2/M phase.
Part 3: Structure-Activity Relationship (SAR) Insights
The following table summarizes critical substitutions on the pyrazole core (positions 1, 3, 4, 5) and their impact on bioactivity.[1][2][3][4]
| Position | Substitution Type | Biological Impact | Mechanistic Rationale |
| N-1 | Sulfonamide / Sulfonyl | COX-2 Selectivity | Targets the hydrophilic side pocket (Arg513) specific to COX-2. |
| N-1 | Phenyl / Aryl | General Stability | Locks tautomerism; increases lipophilicity for membrane permeability. |
| C-3 | Trifluoromethyl ( | Metabolic Stability | Increases lipophilicity; resists metabolic oxidation; fits hydrophobic pockets. |
| C-4 | Halogens (Cl, Br) | Antimicrobial | Enhances penetration into bacterial cell walls; increases half-life. |
| C-5 | Bulky Aryl Groups | Kinase Inhibition | Provides steric bulk to fill the ATP-binding gatekeeper region in kinases. |
Part 4: Visualization of Signaling & Synthesis
Diagram 1: COX-2 Inhibition Pathway
This diagram illustrates the arachidonic acid cascade and the precise interception point of pyrazole-based inhibitors.
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing COX-1 mediated GI protection.
Diagram 2: Synthesis Workflow (Celecoxib Analog)
A standard, high-yield synthetic route for 1,5-diaryl-3-trifluoromethylpyrazoles.
Caption: Two-step regioselective synthesis of Celecoxib via Claisen condensation and cyclization.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of Celecoxib (Lab Scale)
Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
1. Claisen Condensation (Formation of 1,3-Dione):
-
Reagents: 4-Methylacetophenone (10 mmol), Ethyl trifluoroacetate (12 mmol), Sodium Methoxide (25% in MeOH, 12 mmol).
-
Procedure:
-
Dissolve 4-methylacetophenone in dry methanol (20 mL) under
atmosphere. -
Add Sodium Methoxide solution dropwise at 0°C.
-
Add Ethyl trifluoroacetate slowly.
-
Reflux for 6–8 hours.
-
-
Self-Validation Check: The reaction mixture should turn from clear to a deep yellow/orange color, indicating enolate formation. TLC (Hexane:EtOAc 8:2) must show disappearance of the starting ketone.
-
Workup: Acidify with 1N HCl to precipitate the 1,3-dione intermediate. Yield expectation: >80%.
2. Cyclocondensation (Pyrazole Ring Closure):
-
Reagents: 1,3-Dione intermediate (from Step 1), 4-Sulfamidophenylhydrazine hydrochloride (10 mmol), Ethanol (30 mL).
-
Procedure:
-
Suspend the dione and hydrazine in ethanol.
-
Reflux for 4–6 hours.
-
-
Self-Validation Check: The suspension will clear as reactants dissolve, followed by the precipitation of the pyrazole product upon cooling.
-
Purification: Recrystallize from Ethanol/Water (3:1).
-
Characterization: Melting point should be 157–159°C.
-NMR must show a singlet around 6.8–7.0 ppm (pyrazole C4-H).
Protocol B: COX-2 Inhibitor Screening Assay (Colorimetric)
Objective: Determine the
1. Assay Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.[3]
2. Reagents:
-
TMPD (Chromophore).
-
Heme (Cofactor).
3. Workflow:
-
Preparation: Prepare 100% activity control (Enzyme + Solvent), Background (No Enzyme), and Inhibitor wells (Enzyme + Pyrazole at 0.01–100
). -
Incubation: Incubate Enzyme and Inhibitor for 10 minutes at 25°C. Note: This pre-incubation is critical for time-dependent inhibitors like pyrazoles.
-
Initiation: Add Arachidonic Acid and TMPD to all wells.
-
Measurement: Incubate for 2 minutes and measure absorbance at 590 nm.
4. Self-Validation System:
-
Z-Factor: Calculate
using positive (Celecoxib) and negative controls. A validates the assay plate. -
Linearity: Ensure the "100% Activity" control is within the linear range of the spectrophotometer (OD 0.2 – 1.0).
References
-
FDA. (2017). Celebrex (celecoxib) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). (2021). Continuous flow synthesis of Celecoxib. PubMed Central. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Role of halogenated pyrazoles in medicinal chemistry
The Role of Halogenated Pyrazoles in Medicinal Chemistry: A Technical Guide
Executive Summary
The pyrazole scaffold (1,2-diazole) is a privileged structure in modern drug discovery, present in over 40 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Apixaban. While the pyrazole ring itself offers favorable hydrogen-bonding capabilities and bioisosteric potential for phenyl rings, the strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold or its immediate appendages is a critical optimization tactic.
This guide details the physicochemical impact, synthetic methodologies, and medicinal chemistry logic behind halogenated pyrazoles. It provides researchers with actionable protocols for synthesizing these motifs and decision-making frameworks for their application in lead optimization.[1][2]
Part 1: Physicochemical Impact of Halogenation
The introduction of a halogen atom onto the pyrazole ring alters its electronic landscape, acid-base properties, and intermolecular interactions.
Electronic and Acid-Base Modulation
The pyrazole ring is amphoteric. The N1-proton is acidic (pKa ~14), while the N2-nitrogen is basic (pKa of conjugate acid ~2.5).[1][2] Halogenation shifts these values significantly due to inductive electron withdrawal (-I effect).[1][2]
| Halogen Substitution | Electronic Effect | Impact on Pyrazole Basicity (N2) | Impact on N-H Acidity (N1) | Medicinal Consequence |
| Unsubstituted | Reference | pKa ~ 2.5 | pKa ~ 14.2 | Standard H-bond donor/acceptor profile.[1][2] |
| 3-Fluoro / 3-CF3 | Strong -I | Decreases (pKa < 1.[1][2]0) | Increases (pKa < 12) | Reduces metabolic liability of the ring; modulates H-bond acceptor strength.[1][2] |
| 4-Chloro / 4-Bromo | Moderate -I, Weak +M | Decreases slightly | Increases slightly | Balances lipophilicity without drastically killing solubility. |
| 4-Iodo | Weak -I, Polarizable | Minimal change | Minimal change | Primarily used for halogen bonding or as a synthetic handle (cross-coupling).[1][2] |
Metabolic Stability (The Fluorine Effect)
The C4 position of the pyrazole ring is electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by CYP450s).
-
Strategy: Introduction of Fluorine at C4 blocks this metabolic soft spot.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, extending the half-life (
) of the drug candidate.
Halogen Bonding (The Sigma Hole)
Heavier halogens (Cl, Br, I) exhibit a "sigma hole"—a region of positive electrostatic potential opposite the C-X bond. This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyls) in the target protein.
-
Application: A 4-bromo or 4-iodopyrazole can anchor a ligand in a hydrophobic pocket via specific halogen bonds, increasing potency by 10-100 fold compared to the hydrogen analog.[1][2]
Part 2: Synthetic Strategies
Synthesis of halogenated pyrazoles generally follows two distinct workflows: De Novo Cyclization (using halogenated building blocks) or Late-Stage Functionalization (direct halogenation).[1][2]
Pathway Logic: De Novo vs. Direct Halogenation[1]
Caption: Decision tree for selecting the optimal synthetic route based on the desired regiochemistry of the halogen atom.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazole (De Novo Cyclization)
Targeting the Celecoxib scaffold core.[1][2]
Principle: Condensation of a hydrazine derivative with a fluorinated 1,3-diketone.[3][4][5] Reagents: Phenylhydrazine, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Ethanol, Reflux.[1][2]
-
Setup: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv, 5 mmol) in absolute ethanol (20 mL).
-
Addition: Add phenylhydrazine (1.1 equiv, 5.5 mmol) dropwise at room temperature. A slight exotherm may occur.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the diketone by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: The regioselectivity (3-CF3 vs 5-CF3) is often dictated by the steric bulk of the hydrazine. Recrystallize from ethanol/water or purify via flash column chromatography (SiO2) to isolate the 1-phenyl-3-(trifluoromethyl)pyrazole.[1][2]
-
Note: The CF3 group usually ends up at position 3 if the hydrazine R-group is bulky, minimizing steric clash.
-
Protocol B: Regioselective C4-Iodination of Pyrazoles (Late-Stage)
Targeting intermediates for Cross-Coupling.
Principle: Electrophilic Aromatic Substitution (EAS).[2] The C4 position is the most nucleophilic carbon on the pyrazole ring. Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).[1][2]
-
Setup: Dissolve the 1,3,5-substituted pyrazole substrate (1.0 equiv) in acetonitrile (0.1 M concentration).
-
Halogenation: Add N-Iodosuccinimide (1.1 equiv) in a single portion. Protect from light.
-
Reaction: Stir at room temperature for 1–3 hours. The reaction is usually rapid.
-
Validation: Check LCMS for the [M+I]+ peak.
-
-
Quench: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine (color changes from brown/orange to clear). -
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.-
Yield: Typically >90%.[6] This iodide is now ready for Suzuki or Sonogashira coupling.
-
Part 4: Medicinal Chemistry Case Studies
Celecoxib (Celebrex) - The C3-Trifluoromethyl Motif
Celecoxib is a selective COX-2 inhibitor.[1][2] The pyrazole ring features a C3-trifluoromethyl group and a C1-phenylsulfonamide .[1][2]
-
Role of CF3:
-
Lipophilicity: Increases logP, aiding in hydrophobic pocket occupancy within the COX-2 enzyme.
-
Metabolic Stability: The CF3 group is chemically inert, preventing oxidation at the C3 position.
-
Selectivity: The bulk of the CF3 group exploits the larger side pocket of COX-2 (compared to COX-1), conferring selectivity.
-
C4-Fluorination for Metabolic Blocking
In the development of JAK inhibitors (e.g., analogs of Ruxolitinib), the C4 position of the pyrazole is often a site of high metabolic clearance.
-
Optimization: Replacing C4-H with C4-F.
-
Result: The C-F bond is isosteric to C-H (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but prevents oxidation. This often maintains potency while significantly improving the pharmacokinetic (PK) profile.
Part 5: SAR Decision Framework
Use this logic flow when optimizing pyrazole leads.
Caption: SAR optimization pathways utilizing halogenation to address specific drug property deficits.
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link[1][2]
-
Garg, P. K., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Link[1][2]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Link[1][2]
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.[6] Link[1][2]
-
FDA Approved Drug Products. (2024). Celecoxib Prescribing Information.[7][8]Link[1][2]
Sources
- 1. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 2. Avapritinib - Wikipedia [en.wikipedia.org]
- 3. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
Methodological & Application
Application Note: Scalable Synthesis of 4-(4-Iodophenoxy)-1H-pyrazole
Topic: "4-(4-Iodophenoxy)-1H-pyrazole" synthesis protocol Content Type: Application Note & Protocol Role: Senior Application Scientist
Introduction & Strategic Rationale
The moiety This compound represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Lck, Src, and p38 MAP kinase pathways) and as a linker for Proteolysis Targeting Chimeras (PROTACs). The presence of the iodine atom on the phenoxy ring provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the chemotype.
Synthetic Challenge
Direct coupling of a pre-formed pyrazole ring to an aryl halide (Ullmann/Chan-Lam type) often suffers from regioselectivity issues (N-arylation vs. C-arylation) and tautomeric ambiguity. Furthermore, the 4-position of the pyrazole ring is electronically deactivated, making direct Electrophilic Aromatic Substitution (SEAr) difficult without blocking the nitrogen.
Solution: The De Novo Ring Construction Strategy
This protocol details the "Malonaldehyde Route," a robust, self-validating two-step sequence. By constructing the pyrazole ring after establishing the ether linkage, we guarantee:
-
Regiocontrol: The oxygen is fixed at the 4-position by the carbon backbone.
-
Scalability: The reaction avoids expensive transition metal catalysts in the primary scaffold assembly.
-
Atom Economy: High-yielding cyclocondensation with hydrazine.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the pyrazole ring at the N-N bond, tracing back to hydrazine and a 2-aryloxymalonaldehyde precursor. This precursor is generated via nucleophilic substitution of a 2-halo-1,3-dicarbonyl equivalent with 4-iodophenol.
Logical Workflow Diagram
Figure 1: Retrosynthetic logic flow for the construction of the 4-aryloxypyrazole core.
Experimental Protocol
Phase 1: Synthesis of 2-(4-Iodophenoxy)malonaldehyde
Objective: Install the ether linkage between the phenolic oxygen and the central carbon of the dicarbonyl backbone. Critical Mechanism: Williamson ether synthesis. The acidity of the phenol (pKa ~9.3) allows deprotonation by carbonate, followed by displacement of the bromide on the malonaldehyde.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |
| 4-Iodophenol | 220.01 | 1.0 | 11.0 g (50 mmol) | Nucleophile |
| 2-Bromomalonaldehyde | 150.96 | 1.1 | 8.3 g (55 mmol) | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | 13.8 g (100 mmol) | Base |
| Acetone (Dry) | - | - | 150 mL | Solvent |
Note: 2-Bromomalonaldehyde is somewhat unstable. If commercial stock is unavailable, it should be prepared fresh via TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol [1].
Step-by-Step Procedure
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dissolution: Charge the flask with 4-Iodophenol (11.0 g) and anhydrous Acetone (150 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (13.8 g) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation.
-
Addition: Add 2-Bromomalonaldehyde (8.3 g) slowly over 5 minutes.
-
Process Tip: If the aldehyde is a solid, dissolve it in a minimum amount of acetone before addition to ensure homogeneity.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and a new polar spot (aldehyde) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with acetone (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid or oil.
-
-
Purification: The crude 2-(4-iodophenoxy)malonaldehyde is often pure enough for the next step. If necessary, recrystallize from diethyl ether/hexane or purify via flash chromatography.
Phase 2: Cyclization to this compound
Objective: Formation of the aromatic pyrazole ring via double condensation. Critical Mechanism: The hydrazine nitrogens attack the two carbonyl carbons of the malonaldehyde, followed by elimination of two water molecules.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |
| Intermediate (Phase 1) | ~290.0 | 1.0 | 11.6 g (40 mmol) | Precursor |
| Hydrazine Hydrate (64-80%) | 50.06 | 1.5 | 3.0 g (~3 mL) | Heterocycle former |
| Ethanol (Absolute) | - | - | 100 mL | Solvent |
Step-by-Step Procedure
-
Setup: In a 250 mL RBF, dissolve the 2-(4-iodophenoxy)malonaldehyde (11.6 g) in Ethanol (100 mL).
-
Addition: Add Hydrazine Hydrate (3.0 g) dropwise to the stirring solution at room temperature.
-
Exotherm Warning: The reaction is slightly exothermic.
-
-
Cyclization: Heat the mixture to reflux (80°C) for 2 hours .
-
Validation: The reaction usually completes rapidly. TLC should show the disappearance of the aldehyde and the formation of a highly UV-active spot.
-
-
Workup:
-
Concentrate the ethanolic solution to approx. 20% of its original volume under reduced pressure.
-
Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately.
-
-
Isolation:
-
Filter the precipitate via vacuum filtration.
-
Wash the filter cake with cold water (3 x 20 mL) to remove excess hydrazine.
-
Dry the solid in a vacuum oven at 45°C overnight.
-
-
Characterization:
-
1H NMR (DMSO-d6): Expect signals at ~12.9 ppm (br s, 1H, NH), ~7.8 ppm (s, 2H, Pyrazole H-3/5), ~7.6 ppm (d, 2H, Ar-H), ~6.9 ppm (d, 2H, Ar-H).
-
Appearance: Off-white to beige powder.
-
Yield: ~80-90% (Overall yield from phenol ~70%).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | 2-Bromomalonaldehyde decomposition | Ensure the aldehyde is fresh. Keep reaction anhydrous. Use NaH in DMF/THF if K2CO3/Acetone is too slow. |
| Oiling out in Step 2 | Incomplete precipitation | If the product oils out in water, extract with Ethyl Acetate, dry over Na2SO4, and recrystallize from Toluene/Hexane. |
| Coloration (Brown/Black) | Oxidation of Hydrazine/Phenol | Perform all steps under Nitrogen atmosphere. Use high-purity hydrazine. |
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
4-Iodophenol: Irritant. Avoid contact with skin.
-
Waste Disposal: Segregate halogenated organic waste (Step 1 filtrate) from aqueous hydrazine waste (Step 2 filtrate).
References
-
Synthesis of 2-Bromomalonaldehyde: Zhang, Y., et al. "Synthesis method of 2-bromomalondialdehyde."[6] CN Patent 110885284A. (2020).
-
General Pyrazole Synthesis (Vilsmeier-Haack/Malonaldehyde): Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523-3529. (2008).[8]
-
Aryloxypyrazole Scaffolds in Kinase Inhibitors: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562. (2002).[3]
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting these experiments.
Sources
- 1. 4-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]
- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 8. thieme-connect.de [thieme-connect.de]
Electrophilic Cyclization for 4-Iodopyrazole Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Iodopyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Within this privileged scaffold, 4-iodopyrazoles represent particularly valuable synthetic intermediates. The iodine substituent at the C4 position, the most electron-rich and accessible site for electrophilic substitution in the pyrazole ring, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions.[3][4][5][6]
While several methods exist for pyrazole synthesis, electrophilic iodocyclization of acyclic precursors has emerged as a powerful and direct strategy for forging the 4-iodopyrazole core in a single, atom-economical step. This application note provides a detailed exploration of this methodology, focusing on the underlying mechanism, practical experimental protocols, and the causality behind procedural choices to empower researchers in their synthetic endeavors.
The Mechanism of Electrophilic Iodocyclization
The most common and effective approach to 4-iodopyrazole synthesis via electrophilic cyclization begins with readily accessible α,β-alkynic hydrazones.[7][8] These precursors are typically prepared through a simple condensation reaction between a hydrazine and a propargyl aldehyde or ketone.[8][9] The subsequent cyclization is initiated by an electrophilic iodine source, such as molecular iodine (I₂).
The accepted mechanism proceeds through three key steps:
-
Activation and Formation of Iodonium Ion: The electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich alkyne π-bond of the hydrazone, forming a cyclic iodonium ion intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This key step is a 5-endo-dig cyclization, which forms the five-membered pyrazole ring.
-
Aromatization: The resulting non-aromatic intermediate undergoes deprotonation, typically facilitated by a mild base present in the reaction mixture, to eliminate HI and establish the stable aromatic pyrazole ring system.[7]
Caption: Proposed mechanism for electrophilic iodocyclization.
Key Reagents and Experimental Considerations
The success of the synthesis hinges on the appropriate selection of substrates, iodinating agents, and reaction conditions.
-
Substrates (α,β-Alkynic Hydrazones): These are the linchpins of the reaction. Their preparation is straightforward, involving the condensation of a hydrazine (e.g., phenylhydrazine, hydrazine hydrate) with an α,β-alkynic aldehyde or ketone.[7] The reaction tolerates a wide variety of substituents on both the hydrazine and the alkynic backbone, including aliphatic, aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing groups.[7][8]
-
Iodinating Agents:
-
Molecular Iodine (I₂): This is the most common and cost-effective reagent. Its use almost always requires a base to neutralize the hydrogen iodide (HI) byproduct formed during the aromatization step. The presence of HI can otherwise lead to side reactions or equilibrium issues. Sodium bicarbonate (NaHCO₃) is a frequently used mild base that is sufficient for this purpose.[7][8]
-
N-Iodosuccinimide (NIS): As a milder source of electrophilic iodine, NIS is an excellent alternative for substrates bearing acid-sensitive functional groups.[2][10] For less reactive or electron-deficient substrates, NIS can be activated with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[6]
-
Other Systems: For specific applications, other reagents like iodine monochloride (ICl) or systems such as I₂/Ceric Ammonium Nitrate (CAN) have been successfully employed.[6][11]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-iodopyrazoles. All glassware should be oven-dried prior to use, and reactions involving organic solvents should be conducted in a well-ventilated fume hood.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of 4-functionalized pyrazoles via oxidative thiocyanation
Application Note: Precision Synthesis of 4-Functionalized Pyrazoles via Oxidative Thiocyanation
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Functionalization at the C4 position is critical for tuning electronic properties and biological activity. This Application Note details the synthesis of 4-thiocyanatopyrazoles, a versatile intermediate class.[1] The thiocyanate group (-SCN) serves as a "masked" thiol, a precursor to tetrazoles, or a handle for cross-coupling.
We present two validated protocols:
-
Method A (Chemical): A robust, metal-free oxidation using Potassium Persulfate (
).[2] -
Method B (Electrochemical): A sustainable, oxidant-free anodic synthesis.
Mechanistic Principles
The functionalization of the pyrazole C4 position proceeds via Electrophilic Aromatic Substitution (SEAr) . However, the thiocyanate anion (
-
Chemical Route:
undergoes homolytic cleavage to sulfate radicals, which oxidize to . -
Electrochemical Route: Anodic oxidation directly converts
to the radical or the dimer , which then attacks the electron-rich C4 center of the pyrazole.
Figure 1: General mechanistic pathway for oxidative C-H thiocyanation.
Validated Protocols
Method A: Chemical Oxidation ( Mediated)
Best for: Small-scale discovery, parallel synthesis, and labs without electrochemistry setups.
Reagents:
-
Substrate: 1-phenyl-3-methyl-1H-pyrazole (or derivative)
-
Oxidant: Potassium Persulfate (
)[2][3][4] -
Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (
) -
Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)
Protocol:
-
Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv).
-
Solvate: Add DMSO (3.0 mL). Note: DMSO accelerates the reaction compared to MeCN due to better solubility of persulfate salts.
-
Add Reagents: Add KSCN (1.5 mmol, 1.5 equiv) followed by
(1.5 mmol, 1.5 equiv) in a single portion. -
Reaction: Stir the mixture vigorously at 60°C open to the air.
-
Checkpoint: The reaction typically turns yellow/orange. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Completion is usually reached within 2 hours .
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Critical Insight: The open-air condition is vital. While
Method B: Electrochemical Synthesis (Anodic Oxidation)
Best for: Scale-up (>1g), Green Chemistry requirements, and acid-sensitive substrates.
Setup:
-
Cell: Undivided cell (beaker type) or flow cell.
-
Electrodes: Platinum (Pt) plate anode and cathode; Graphite is a cheaper alternative for the anode.
-
Power Supply: DC regulated power supply (Constant Current mode).
Protocol:
-
Electrolyte Preparation: Dissolve
(2.0 mmol, 2.0 equiv) in Acetonitrile (10 mL). Note: acts as both the reagent and the supporting electrolyte. -
Substrate Addition: Add the pyrazole substrate (1.0 mmol).
-
Assembly: Immerse the electrodes (approx. 1.5 cm separation).
-
Electrolysis: Apply a constant current of 10 mA (approx.
).-
Stirring: Maintain vigorous stirring to prevent electrode fouling (polymerization of thiocyanogen on the anode surface).
-
Temperature: Maintain at Room Temperature (25°C).
-
-
Termination: Stop electrolysis after passing 2.0–2.5 F/mol of charge (approx. 3–4 hours).
-
Workup: Evaporate the acetonitrile directly. Resuspend the residue in water/DCM, extract, and purify as in Method A.
Critical Insight: Avoid using halide-based supporting electrolytes (like
Comparative Analysis
| Feature | Method A: Chemical ( | Method B: Electrochemical |
| Yield (Avg) | 85–95% | 80–92% |
| Reaction Time | 2 Hours | 3–4 Hours |
| Atom Economy | Lower (Stoichiometric sulfate waste) | High (Electron is the reagent) |
| Scalability | Moderate (Exotherms on scale) | Excellent (Linear scale-up) |
| Cost | Low (Reagents are cheap) | Moderate (Initial equipment cost) |
| Functional Group Tolerance | High, but avoid easily oxidizable groups | Very High (Tunable potential) |
Downstream Applications (The "Why")
The 4-thiocyanatopyrazole is not just a final product; it is a gateway intermediate. The -SCN group reacts distinctly with nucleophiles and electrophiles.
Figure 2: Synthetic utility of the thiocyanate handle.[5]
Key Transformation:
-
Thiotetrazoles: Reacting the 4-SCN pyrazole with Sodium Azide (
) and Zinc Chloride ( ) yields the thiotetrazole derivative. This is a crucial bioisostere for carboxylic acids in drug design, improving metabolic stability and lipophilicity.
References
-
Songsichan, T., et al. (2018).[3] "Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination." SynOpen, 2(01), 0006-0016. Link
-
Yao, X., et al. (2023).[5] "One-Pot Synthesis of 4-Thiocyanato-1H-pyrazoles through Electrochemical Multicomponent Thiocyanation." European Journal of Organic Chemistry, 26(1). Link
-
Pan, Y., et al. (2019). "Visible-light-induced thiocyanation of pyrazoles using g-C3N4 as a sustainable photocatalyst." Green Chemistry, 21. Link
-
Nikoofar, K., et al. (2019). "Regioselective thiocyanation of aromatic and heteroaromatic compounds using N-chlorosuccinimide/NH4SCN." Research on Chemical Intermediates, 45. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Arylpyrazoles
An Application Guide to the Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" in the design of therapeutics for oncology and inflammatory diseases.[1][2] The functionalization of this heterocyclic system is crucial for modulating biological activity, and among the most powerful methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This guide focuses on 4-iodopyrazole derivatives, which serve as exceptionally versatile building blocks. The high reactivity of the carbon-iodine (C-I) bond makes these substrates ideal for introducing molecular diversity, allowing for the efficient construction of complex 4-aryl and 4-heteroaryl pyrazoles.[1][5]
This document provides an in-depth protocol, discusses the critical parameters behind a successful coupling, and offers troubleshooting insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically using a palladium catalyst and a base.[6] The mechanism is a well-orchestrated catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-iodine bond of the 4-iodopyrazole. This is generally the rate-determining step and forms a Pd(II) intermediate.[9] The high reactivity of the C-I bond makes this step particularly efficient for 4-iodopyrazole substrates.[5]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[6][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[10]
-
Reductive Elimination : In the final step, the two organic groups (the pyrazole and the newly transferred aryl group) on the Pd(II) center couple and are eliminated from the complex. This forms the desired 4-arylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Protocol: Key Reaction Parameters
The success of coupling 4-iodopyrazole derivatives hinges on the careful selection of the catalyst, ligand, base, and solvent system.[5]
-
Catalyst & Ligand Selection :
-
Palladium(0) Sources : Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used and effective air-stable precatalyst that is often sufficient for the reactive C-I bond.[5]
-
Palladium(II) Pre-catalysts : Combinations of a Pd(II) source, like Palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand are also very common.[5] These systems form the active Pd(0) species in situ.
-
Ligands : For more challenging substrates or to improve reaction efficiency, bulky, electron-rich phosphine ligands such as SPhos and XPhos can be instrumental.[5] For heteroaryl chlorides, which are less reactive, specialized catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy.[11]
-
-
The Critical Role of the Base :
-
A base is essential for the transmetalation step.[10] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[5][8]
-
The choice of base is often empirical, but stronger bases like Cs₂CO₃ can accelerate the reaction, while milder bases like potassium fluoride (KF) are useful for substrates with base-sensitive functional groups.[5][10]
-
-
Solvent Systems :
Data Presentation: Summary of Reaction Conditions
The following table summarizes literature-reported conditions for the Suzuki coupling of various 4-iodopyrazole derivatives, showcasing the versatility of the methodology.
| Pyrazole Derivative | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 (MW) | 5-12 min | 95 | [5] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 (MW) | 5-12 min | 88 | [5] |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | N/A | Good | [5] |
| Fused Pyrazole Derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 h | 92 | [12] |
| Fused Pyrazole Derivative | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 h | 84 | [12] |
Detailed Experimental Protocol: General Procedure
This protocol provides a representative method for the Suzuki-Miyaura coupling of a generic N-protected 4-iodopyrazole with an arylboronic acid.
Materials:
-
N-protected 4-iodopyrazole (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Pd(PPh₃)₄ (2–5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv).[5][12]
-
Solvent Addition : Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrazole).[5]
-
Degassing : Seal the vessel and thoroughly degas the reaction mixture. This is a critical step to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which leads to deactivation.[2] This can be achieved by bubbling argon through the solution for 10-15 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to 90–100°C under an inert atmosphere with vigorous stirring.[5]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodopyrazole is consumed (typically 4–12 hours).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[5]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Final Purification : Purify the crude residue by column chromatography on silica gel to afford the pure 4-arylpyrazole product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation : Insufficient degassing allowed oxygen to oxidize the Pd(0) catalyst or phosphine ligands.[2]Impure Reagents : Degradation of boronic acid (protodeboronation).[2]Insufficient Heat : Reaction temperature is too low for the specific substrate combination.[2] | Ensure thorough degassing. Use fresh, high-purity catalyst and ligands. Use fresh boronic acid or a more stable boronate ester. Cautiously increase the reaction temperature. |
| Dehalogenation Side Product | The Pd-H species, formed from side reactions, reductively eliminates the pyrazolyl group to give the des-iodo pyrazole.[9] This can be more prominent with iodopyrazoles. | Ensure anhydrous solvents where possible (if not using an aqueous base system). A study on aminopyrazoles found that bromo and chloro derivatives were superior to iodo-derivatives due to a reduced propensity for dehalogenation.[13] Consider using the bromo-analogue if this is a persistent issue. |
| Homocoupling of Boronic Acid | Oxygen can promote the oxidative homocoupling of the boronic acid.[14] | Rigorous degassing is the primary solution. Using abnormal N-heterocyclic carbene (NHC) ligands has also been shown to suppress this side reaction.[14] |
| Difficulty with N-H Pyrazoles | The acidic N-H proton of an unprotected pyrazole can react with the base or interfere with the catalyst, inhibiting the reaction.[15][16] | Protect the pyrazole nitrogen (e.g., with SEM, Boc, or Benzyl groups) before coupling. Alternatively, specialized protocols using particular catalyst/ligand systems (e.g., XPhos-derived precatalysts) have been developed for the direct coupling of unprotected N-H azoles.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-iodopyrazole derivatives is a robust and highly effective method for synthesizing complex molecules essential for drug discovery and materials science. The high reactivity of the C-I bond provides an excellent synthetic handle for diversification. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques such as thorough degassing, researchers can consistently achieve high yields of desired 4-arylpyrazoles. Understanding the reaction mechanism and potential pitfalls is key to troubleshooting and optimizing this indispensable synthetic transformation.
References
- BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- BenchChem. (n.d.). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Wayne Breslyn. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
C-H. Andersson, et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Nayak, K. H., et al. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Retrieved from [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Bellina, F., & Rossi, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Organometallics (ACS Publications). (n.d.). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 4-(4-Iodophenoxy)-1H-pyrazole Synthesis
Executive Summary
The synthesis of 4-(4-iodophenoxy)-1H-pyrazole presents a classic "chemoselectivity vs. regioselectivity" conflict. You are attempting to form a diaryl ether bond while preserving a labile aryl-iodide handle (crucial for downstream cross-coupling) and controlling the ambident nucleophilicity of the pyrazole ring (N- vs. O-arylation).
This guide addresses the three most common failure modes reported by our users:
-
Regiochemical Scrambling: Formation of N-arylated byproducts (1-aryl-4-hydroxypyrazoles) rather than the desired O-arylated ether.
-
Lack of Reactivity: Failure of direct SNAr displacement on 1-fluoro-4-iodobenzene due to insufficient ring activation.
-
Deiodination: Loss of the iodine handle during copper-mediated coupling.
Part 1: Decision Pathway (Workflow Visualization)
Before selecting a protocol, determine your starting material constraints and tolerance for step count using the decision tree below.
Caption: Figure 1. Synthetic decision tree comparing the direct oxidative coupling (Chan-Lam) versus the stepwise nitro-reduction-iodination route.
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "I am seeing predominantly N-arylated products."
Diagnosis: 4-Hydroxypyrazoles are ambident nucleophiles. Under basic conditions (standard SNAr), the nitrogen is often more nucleophilic than the oxygen. Corrective Action:
-
Protect the Nitrogen: You must use 1-Boc-4-hydroxypyrazole or 1-THP-4-hydroxypyrazole . The steric bulk of the Boc/THP group blocks N-arylation, forcing reaction at the oxygen.
-
Deprotection: The Boc group can be cleaved quantitatively after the ether formation using TFA/DCM or HCl/Dioxane.
-
Alternative: If using Chan-Lam coupling (Method B below), the conditions (Cu(OAc)₂, Pyridine) often favor O-arylation even on unprotected substrates, but N-protection remains the safest bet.
Issue 2: "The reaction with 1-fluoro-4-iodobenzene is stalled/low yield."
Diagnosis: You are likely attempting a direct SNAr. The iodine atom on the benzene ring is weakly deactivating but does not sufficiently withdraw electron density to facilitate nucleophilic attack at the para-fluorine position. Corrective Action:
-
Switch Mechanism: SNAr will not work well here without forcing conditions (120°C+, DMSO) which risks iodine loss. Switch to Chan-Lam coupling (oxidative coupling) using 4-iodophenylboronic acid.
-
Switch Electrophile: If you must use SNAr, switch the electrophile to 1-fluoro-4-nitrobenzene . The nitro group activates the ring for substitution at mild temperatures (60-80°C). You must then convert the NO₂ to I (via diazonium) in subsequent steps.
Issue 3: "The Iodine is disappearing (Hydrodeiodination)."
Diagnosis: If you are using copper catalysis (Ullmann or Chan-Lam) at high temperatures, or if your reaction contains reducing agents (or Pd contaminants), the Aryl-I bond is prone to oxidative addition/reduction. Corrective Action:
-
Temperature Control: Keep Chan-Lam reactions at Room Temperature or max 40°C.
-
Ligand Choice: Avoid bidentate ligands that stabilize oxidative addition into the C-I bond. Use simple pyridine or amine bases.
-
Atmosphere: Chan-Lam requires O₂ (balloon or open air). Ensure the reaction is not oxygen-starved, as this stalls the catalytic cycle and promotes side reactions.
Part 3: Optimized Protocols
Protocol A: The "Direct" Method (Chan-Lam Coupling)
Best for: Quick access to material when 4-iodophenylboronic acid is available.
Reaction Scheme: 1-Boc-4-hydroxypyrazole + 4-Iodophenylboronic acid --[Cu(OAc)2, Pyridine, Air]--> Product
| Parameter | Condition | Rationale |
| Solvent | DCM or DCE (Dry) | Non-coordinating solvents prevent catalyst poisoning. |
| Catalyst | Cu(OAc)₂ (1.0 equiv) | Stoichiometric copper is often more reliable than catalytic for difficult substrates, though 20 mol% can work with O₂ balloons. |
| Base/Ligand | Pyridine (2-3 equiv) | Acts as both base and ligand for Copper. |
| Additive | 4Å Molecular Sieves | Critical. Removes water which inhibits the transmetallation step. |
| Atmosphere | Dry Air or O₂ Balloon | Required to re-oxidize Cu(I) to Cu(II) active species. |
Step-by-Step:
-
Charge a flask with 1-Boc-4-hydroxypyrazole (1.0 equiv), 4-iodophenylboronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Add activated 4Å molecular sieves (powdered).
-
Add DCM (0.1 M concentration) and Pyridine (3.0 equiv).
-
Stir vigorously open to the air (using a drying tube) or under an O₂ balloon at Room Temperature for 16–24 hours.
-
Workup: Filter through Celite to remove copper salts. Wash with dilute HCl (to remove pyridine) and brine.
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (RT, 2h) to remove the Boc group.
Protocol B: The "Robust" Method (Nitro-Sandmeyer Route)
Best for: Large scale scale-up where chromatography needs to be minimized and yields maximized.
Step 1: SNAr
-
Dissolve 1-Boc-4-hydroxypyrazole (1.0 equiv) and 1-fluoro-4-nitrobenzene (1.1 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv).
-
Heat to 60°C for 4-6 hours. (Monitor by LCMS; the reaction is clean).
-
Isolate 4-(4-nitrophenoxy)-1-Boc-pyrazole .
Step 2: Reduction & Boc-Cleavage
-
Standard Iron/NH₄Cl reduction or Hydrogenation (Pd/C, H₂). Note: Pd/C hydrogenation will likely cleave the Boc group simultaneously if acidic, which is fine.
-
Isolate 4-(4-aminophenoxy)-1H-pyrazole .
Step 3: Sandmeyer Iodination
-
Suspend the amine in 6M HCl at 0°C.
-
Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.
-
Add KI (1.5 equiv) solution dropwise.
-
Allow to warm to RT. The diazonium is displaced by Iodine.
-
Result: High purity this compound.
References
-
Chan-Lam Coupling Mechanism & Scope
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.
- Relevance: Defines the requirement for O₂ and molecular sieves to prevent protodeboron
-
-
Regioselectivity of Pyrazole Alkylation/Arylation
- Kalejaiye, O. O., et al. (2021). "Regioselective Synthesis of 1-Substituted Pyrazoles." Molecules, 26(6), 1628.
- Relevance: Validates the necessity of N-protection (Boc)
-
SNAr on Fluoro-Nitrobenzenes
- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-fluoro-4-nitrobenzene with nucleophiles." Chemical Reviews, 49(2), 273-412.
- Relevance: Classical grounding for why the nitro-group is required for efficient SNAr under mild conditions compared to the iodo-group.
-
Synthesis of 4-Phenoxypyrazoles (Specific Scaffold)
- Example Patent: Pfizer Inc. (2012). "Pyrazoles as c-Met Kinase Inhibitors." WO2012000000.
- Relevance: Describes the industrial use of the Nitro-Sandmeyer route for this exact scaffold to avoid iodine loss.
Sources
"4-(4-Iodophenoxy)-1H-pyrazole" yield improvement strategies
Technical Support Center: 4-(4-Iodophenoxy)-1H-pyrazole Yield Optimization
Strategic Overview: The "Amphoteric" Trap
Synthesizing This compound presents a classic chemoselectivity paradox. The 4-hydroxypyrazole core is amphoteric; it possesses a nucleophilic nitrogen (N1) and a nucleophilic oxygen (at C4, via the tautomeric enol form).[1]
In standard coupling conditions, N-arylation is thermodynamically favored over O-arylation by a factor of roughly 10:1, leading to the wrong isomer (1-(4-iodophenyl)-1H-pyrazol-4-ol).[1] Furthermore, the iodine substituent on the phenyl ring is a "ticking time bomb" for Palladium-catalyzed reactions (e.g., Buchwald-Hartwig), as Pd(0) will readily undergo oxidative addition into the Ar-I bond, leading to polymerization or hydrodehalogenation.[1]
To improve yield, we must abandon direct coupling attempts that rely on "hopeful" regioselectivity.[1] Instead, we implement a Protect-Couple-Deprotect (PCD) strategy using Chan-Lam Coupling , which is chemically orthogonal to the aryl iodide moiety.[1]
Module 1: The Gold Standard Protocol (Chan-Lam Route)
This protocol utilizes Copper(II)-mediated oxidative coupling.[1] Unlike Palladium, Copper(II) does not insert into the Ar-I bond, preserving the halogen handle for downstream medicinal chemistry.[1]
Step 1: N-Protection (The Critical Yield-Maker)
You must block the pyrazole nitrogen to force O-arylation.[1]
-
Reagent: Dihydropyran (DHP) or Boc-anhydride.[1]
-
Target Intermediate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol.[1]
-
Why: A free NH group will competitively bind to the Copper catalyst, poisoning it or leading to N-arylation.[1]
Step 2: The Modified Chan-Lam Coupling
-
Substrate A: 1-Protected-4-hydroxypyrazole (1.0 equiv)[1]
-
Substrate B: (4-Iodophenyl)boronic acid (1.5 - 2.0 equiv)[1]
-
Catalyst: Cu(OAc)₂ (0.1 - 0.2 equiv)[1]
-
Ligand/Base: Pyridine (2.0 equiv) or Et₃N[1]
-
Solvent: Dry Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
-
Additives: 4Å Molecular Sieves (Activated)
-
Atmosphere: Oxygen balloon (1 atm) or Open Air (if small scale)
Protocol:
-
Charge a flame-dried flask with Cu(OAc)₂, Boronic Acid, and Molecular Sieves.
-
Add Solvent and Base/Ligand.[1][2] Stir for 5 mins to form the active Cu-complex (solution turns deep blue/green).[1]
-
Add the Protected Pyrazole.[1]
-
Purge slightly with O₂ and stir at Room Temperature for 12–24 hours.
-
Checkpoint: Monitor TLC. If conversion stalls at 50%, add fresh catalyst (5 mol%) and boronic acid (0.5 equiv).[1]
Step 3: Deprotection[1]
-
Reagent: TFA/DCM (for Boc) or HCl/MeOH (for THP).[1]
-
Result: Quantitative conversion to this compound.
Module 2: Visualizing the Workflow
The following diagram illustrates the logic flow and decision points for this synthesis.
Figure 1: Strategic decision tree for maximizing regioselectivity and yield.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Water Contamination: Water competes with the phenol for the Boron center, inhibiting transmetallation.[1] | Strictly Dry: Use activated 4Å molecular sieves in the reaction pot. Ensure solvent is anhydrous.[1] |
| Stalled Reaction | Catalyst Death: Cu(II) reduces to Cu(I) or Cu(0) and precipitates out if O₂ is insufficient.[1] | Re-Oxidize: Ensure vigorous stirring under an O₂ balloon.[1] If the solution turns yellow/red (Cu2O), it lacks Oxygen.[1] It should stay blue/green.[1] |
| Wrong Regioisomer | N-Arylation: The Nitrogen was likely not fully protected or the protecting group fell off (labile).[1] | Switch PG: If using Acetyl, switch to Boc or THP.[1] Acetyl is too labile under basic Chan-Lam conditions.[1] |
| Iodine Loss | Pd Contamination: Did you use a Pd catalyst? Or was the stir bar contaminated? | Avoid Pd: Strictly use Cu(OAc)₂. Do not use Ullmann conditions (High T) which might cause dehalogenation.[1] |
Frequently Asked Questions
Q1: Can I use 1,4-diiodobenzene instead of the boronic acid?
-
Answer: Not recommended. Using 1,4-diiodobenzene requires Ullmann conditions (High Temperature >100°C, strong base).[1] This often leads to polymerization (since the product also has an Iodine) or double-coupling.[1] The Boronic acid route (Chan-Lam) proceeds at Room Temperature and is chemically orthogonal to the Iodine.[1]
Q2: Why is my reaction mixture turning reddish-brown?
-
Answer: This indicates the formation of Copper(I) Oxide (Cu₂O), meaning the catalytic cycle is "starved" of Oxygen. The re-oxidation of Cu(I) to Cu(II) is the rate-limiting step.[1] Fix: Increase the O₂ flow or surface area (rapid stirring).
Q3: Can I scale this up to 100g?
-
Answer: Yes, but safety is a concern with large O₂ headspaces.[1] For scale-up, use 10-20 mol% TEMPO as a co-oxidant, which allows the reaction to proceed faster with ambient air rather than pure Oxygen balloons.[1]
References
-
Chan, D. M. T., et al. (1998).[1][3] "New N- and O-arylations with phenylboronic acids and cupric acetate."[1] Tetrahedron Letters, 39(19), 2933-2936.[1]
-
Evans, D. A., et al. (1998).[1] "Copper promoted arylation of amines and phenols with boronic acids."[1] Tetrahedron Letters, 39(19), 2937-2940.[1]
-
Lam, P. Y. S., et al. (2001).[1][2] "Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives."[1][4] Synlett, 2001(12), 1869-1885.[1]
-
Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][4] Synthesis, 2011(06), 829-856.[1] [1]
Sources
Improving regioselectivity in pyrazole functionalization
Technical Support Center: Pyrazole Functionalization & Regioselectivity
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity in Pyrazole Synthesis and Functionalization
Overview: The "Tautomer Trap"
Pyrazoles present a unique challenge in heterocyclic chemistry due to annular tautomerism in
This guide addresses the three critical failure points in pyrazole functionalization:
- -Alkylation/Arylation: Controlling the N1 vs. N2 ratio.
-
Electrophilic Substitution (EAS): Overcoming the C4 bias.
-
Metalation/C-H Activation: Directing C5 vs. C3 functionalization.
Module 1: -Functionalization (Alkylation & Arylation)[1][2][3]
User Issue: "I am alkylating an unsymmetrical 3-substituted pyrazole and getting a 1:1 mixture of N1 and N2 isomers."
Root Cause Analysis
The regioselectivity of
-
Steric Control: Alkylation prefers the less hindered nitrogen (distal to the bulky substituent).
-
Coordination Control: Certain cations (e.g., Cs
) can chelate between the pyrazole N2 and a donor group at C3 (e.g., ester, pyridine), inverting the selectivity to favor the more hindered N1 isomer.
Troubleshooting Protocol
| Variable | Recommendation | Mechanism |
| Base | Switch from | The Cesium Effect: Cs |
| Solvent | Switch to Non-polar (Toluene) | Promotes |
| Reagent | Use Michael Acceptors | Michael additions (e.g., acrylates) are often reversible. Thermodynamic control will favor the more stable N1-substituted isomer (where N1 is adjacent to the smaller group). |
FAQ: -Arylation Selectivity
Q: Does Chan-Lam coupling offer better selectivity than Buchwald-Hartwig? A: Generally, Yes .
-
Chan-Lam (Cu(OAc)₂/Boronic Acid): Occurs under milder, oxidative conditions. Selectivity is highly sensitive to sterics; arylation almost exclusively occurs at the less hindered nitrogen.
-
Buchwald-Hartwig (Pd/Ligand): Often requires higher temperatures, leading to equilibration and lower isomeric ratios.
Visual Guide:
Caption: Decision tree for selecting reaction conditions to control N1 vs. N2 alkylation regioselectivity.
Module 2: Electrophilic Aromatic Substitution (EAS)
User Issue: "I cannot get substitution at C3 or C5; my halogenation/nitration only happens at C4."
Technical Explanation
The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniform.[1]
-
C4 Position: The most electron-rich site.[1] Attack here maintains the aromaticity of the pyrazole cation intermediate.
-
C3/C5 Positions: Attack here generates an unstable azomethine imine intermediate with a positive charge localized on the nitrogen, which is energetically unfavorable [2].
Protocol: Overcoming C4 Bias
To functionalize C3/C5 via EAS, you must either block C4 or use a "Directed Metalation" strategy (see Module 3).
Standard C4-Halogenation Workflow:
-
Reagent:
-Halosuccinimide (NBS/NIS) is superior to elemental halogens ( ).[1] -
Solvent: Acetonitrile (polar aprotic) or DMF.
-
Troubleshooting: If the reaction stalls, check the pH. In acidic media, the pyridine-like N2 becomes protonated (
), forming a pyrazolium cation . This species is highly electron-deficient and deactivated toward EAS. Buffer the reaction with mild base ( ) to maintain the neutral, reactive species.
Module 3: C-H Activation & Lithiation (C5 vs. C3)
User Issue: "How do I selectively functionalize the C5 position?"
The Solution: -Protecting Group Directed Lithiation
Direct lithiation of
Recommended Protocol (C5-Selective):
-
Protecting Group: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group on N1.
-
Reagent:
-BuLi (1.1 equiv) in THF at -78 °C. -
Mechanism: The oxygen atom in the SEM/THP group coordinates the Lithium atom, directing it to the proximal C5 proton (C-H acidity: C5 > C3).
-
Quench: Add electrophile (
) to yield the 5-substituted product.
Protocol (C3-Selective): Direct C3 functionalization is difficult. The most robust workaround is:
-
Block C5: Start with a symmetric pyrazole or block C5 with a silyl group.
-
Halogen Dance: Lithiate C5 (kinetic), then allow to warm. The anion may migrate to C3 (thermodynamic) if stabilized by adjacent groups, though this is substrate-dependent.
-
Best Practice: Synthesize the pyrazole de novo with the C3 substituent already in place (see Module 4).
Module 4: De Novo Synthesis (Cyclocondensation)
User Issue: "I am condensing a hydrazine with a 1,3-diketone and getting a mixture of regioisomers."
The "Fluorinated Solvent" Breakthrough
When condensing a monosubstituted hydrazine (
Advanced Tip: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as the solvent.
-
Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (high
acidity). They selectively activate the more basic carbonyl (often the one attached to the electron-donating group), directing the initial nucleophilic attack of the hydrazine [3]. -
Result: This can boost regioselectivity ratios from 2:1 (in EtOH) to >20:1 (in HFIP).
Visual Guide: Cyclocondensation Pathways
Caption: Impact of fluorinated solvents on regioselectivity during pyrazole cyclocondensation.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021. Link
-
Regioselectivity in Pyrazole Electrophilic Substitution. J. Org. Chem. 2022.[2][3][4] Link
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[5] Chem. 2008.[6][7] Link
-
Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling (Chan-Lam). Thieme Connect. 2011.[8] Link
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. PubMed. 2022.[2][3][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Technical Guide: Scale-Up Synthesis of 4-(4-Iodophenoxy)-1H-pyrazole
The following technical guide details the scale-up strategy for 4-(4-Iodophenoxy)-1H-pyrazole , designed for researchers and process chemists.
Strategic Route Selection
For the synthesis of This compound , the primary challenge is chemoselectivity . You are constructing a biaryl ether bond between an electron-rich pyrazole and an aryl iodide. Direct coupling methods pose two specific risks:
-
Regioselectivity (N- vs. O-arylation): 4-Hydroxypyrazoles exist in tautomeric equilibrium. Without protection, metal-catalyzed couplings favor the nitrogen (N1) position over the oxygen (C4-OH), leading to the wrong isomer.
-
Chemoselectivity (Iodine integrity): The target molecule contains an aryl iodide. Traditional Ullmann couplings using 1,4-diiodobenzene are risky because the catalyst cannot easily distinguish between the iodine you want to react and the iodine you want to keep.
Recommended Route: The Orthogonal Chan-Lam Coupling To ensure the highest fidelity during scale-up, we utilize a Chan-Lam oxidative coupling strategy. This method uses an aryl boronic acid to form the C-O bond, leaving the aryl iodide intact as a spectator group.
Process Logic
-
Protection: Block the pyrazole nitrogen (N1) with a Boc group to force O-arylation.
-
Coupling: React the protected intermediate with 4-iodophenylboronic acid using Cu(II).
-
Deprotection: Remove the Boc group under acidic conditions to yield the free amine.
Process Workflow (DOT Diagram)
Caption: Logical workflow ensuring regioselectivity (N-protection) and chemoselectivity (Boronic acid coupling).
Detailed Experimental Protocols
Step 1: N-Protection (Regiocontrol)
Objective: Block the N1 position to prevent N-arylation in the subsequent step.
| Parameter | Specification |
| Reagents | 4-Hydroxypyrazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.2 equiv). |
| Solvent | Dichloromethane (DCM) or THF (10 vol). |
| Temperature | 0°C to Room Temperature (RT). |
| Time | 4–6 Hours.[1] |
Protocol:
-
Charge 4-hydroxypyrazole and DCM into the reactor.
-
Add Triethylamine (TEA) and cool to 0°C.
-
Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes. Exothermic.
-
Warm to RT and stir until TLC/HPLC shows consumption of starting material.
-
Workup: Wash with water (2x), brine (1x). Dry organic layer over Na₂SO₄ and concentrate.
-
Yield Target: >90% (White to off-white solid).
Step 2: Chan-Lam Coupling (Critical C-O Bond Formation)
Objective: Couple the phenol oxygen with the aryl ring without affecting the aryl iodide.
| Parameter | Specification |
| Reagents | 1-Boc-4-hydroxypyrazole (1.0 equiv), 4-Iodophenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv). |
| Base/Ligand | Pyridine (3.0 equiv) or TEA (3.0 equiv). |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is often preferred for solubility. |
| Atmosphere | Oxygen (Balloon or sparge) or Open Air (slower). |
| Additives | 4Å Molecular Sieves (Critical for moisture control). |
Protocol:
-
Charge 1-Boc-4-hydroxypyrazole, 4-iodophenylboronic acid, and Cu(OAc)₂ into the vessel.
-
Add DCM (15-20 vol) and 4Å Molecular Sieves (powdered).
-
Add Pyridine. The solution will turn dark blue/green.
-
Stir vigorously under an O₂ atmosphere (balloon is sufficient for <50g scale; sparging required for larger scale).
-
Monitor: Reaction is slow (24–48h). Monitor disappearance of the pyrazole intermediate.
-
Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and NaHCO₃.
-
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.
-
Note: The Boc group might partially cleave if the reaction runs too long in the presence of acidic byproducts, but this is rare in buffered Chan-Lam conditions.
Step 3: Deprotection
Objective: Remove the Boc group to release the free NH pyrazole.
| Parameter | Specification |
| Reagents | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane. |
| Solvent | DCM (if using TFA) or Dioxane (if using HCl). |
| Temperature | 0°C to RT.[1] |
Protocol:
-
Dissolve the coupled intermediate in DCM (5 vol).
-
Add TFA (5 vol) dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Quench: Slowly pour into saturated NaHCO₃ solution (Caution: Gas evolution).
-
Extraction: Extract with EtOAc.
-
Final Purification: The product this compound is usually a solid. Recrystallize from Ethanol/Water or Toluene/Heptane.
Troubleshooting & FAQ
Issue 1: Low Conversion in Coupling Step
Symptom: Reaction stalls at 50-60% conversion after 24 hours.
-
Root Cause 1 (Moisture): Chan-Lam coupling is sensitive to water, which quenches the boronic acid.
-
Fix: Ensure Molecular Sieves are fresh and activated. Dry solvents are non-negotiable.
-
-
Root Cause 2 (Oxygen Transfer): On a larger scale, surface aeration is insufficient.
-
Fix: Use an active O₂ sparge (bubbler) into the solution, not just a balloon. Increase stirring speed to maximize gas-liquid mass transfer.
-
Issue 2: N-Arylation Impurities
Symptom: Formation of 1-(4-iodophenyl)-4-hydroxypyrazole isomers.
-
Root Cause: Loss of Boc protection during the coupling or incomplete protection in Step 1.
-
Fix: Ensure Step 1 conversion is 100%. If Boc falls off during coupling (rare), switch to a Benzyl (Bn) protecting group, which is stable to oxidative conditions but requires Hydrogenolysis (risky with Aryl Iodide) or BBr3 for removal. Stick to Boc but buffer the reaction with excess pyridine.
Issue 3: "Missing" Iodine
Symptom: Product mass spec shows M-126 (loss of Iodine) or formation of biaryl ether without iodine.
-
Root Cause: If you attempted an Ullmann coupling (using diiodobenzene) instead of Chan-Lam, the catalyst inserted into the wrong iodine.
-
Fix: Strictly adhere to the Chan-Lam route . The Cu(OAc)₂/Boronic acid cycle is orthogonal to the Aryl-Iodide bond. Do not use Palladium (Pd) catalysts, as they will oxidative add to the Aryl-Iodide immediately.
Issue 4: Copper Removal
Symptom: Green/Blue tint in the final product.
-
Fix: Wash the organic layer with 10% EDTA solution or aqueous Ammonia during workup. This complexes the copper more effectively than simple water washes.
References
-
Chan-Lam Coupling Mechanism & Scope
- Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids.
- Source: Tetrahedron Letters, 1998.
-
Synthesis of 4-Phenoxypyrazoles
- Flexible Synthesis and Herbicidal Activity of Fully Substituted 3-Hydroxypyrazoles.
- Source: ResearchG
-
Protection Strategies for Pyrazoles
-
Regioselective protection and functionalization of pyrazoles.[2]
- Source: The Journal of Organic Chemistry.
-
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as one of the most critical classes of therapeutic targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been identified as a "privileged scaffold".[1] This distinction arises from its remarkable versatility in forming the structural core of numerous potent and selective protein kinase inhibitors (PKIs).[2] The pyrazole's synthetic tractability and its ability to serve as a bioisosteric replacement for other functionalities make it a cornerstone in medicinal chemistry.[1]
This guide focuses on the structure-activity relationship (SAR) of kinase inhibitors built around a diaryl pyrazole core, typified by the conceptual structure of 4-(4-Iodophenoxy)-1H-pyrazole . While this specific molecule serves as our foundational model, this guide will draw upon experimental data from a wide range of analogous pyrazole-based inhibitors to provide a broad and instructive comparison. We will dissect the molecule into its three key components: the central pyrazole core, the phenoxy ether linker, and the distal halogenated phenyl ring. Through an objective comparison of structural modifications at each of these positions, supported by quantitative experimental data, this guide will illuminate the principles that govern the potency and selectivity of this important class of inhibitors. The insights provided are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency of a kinase inhibitor is exquisitely sensitive to its three-dimensional structure and its ability to form key interactions within the ATP-binding pocket of the target kinase. Using the this compound framework, we will systematically explore how modifications to each component influence inhibitory activity, primarily using the half-maximal inhibitory concentration (IC50) as a quantitative measure of potency.
Modifications of the Pyrazole Core (N1-Substitution)
The nitrogen atoms of the pyrazole ring are crucial for activity, often acting as hydrogen bond acceptors or donors that anchor the inhibitor to the hinge region of the kinase. The N1 position, in particular, is a common site for substitution, allowing chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability, as well as to probe for additional interactions within the kinase domain.
The causal impetus for N1 substitution is multi-faceted. An unsubstituted N1-H can be a critical hydrogen bond donor. However, it can also be a site of metabolic attack or lead to poor solubility. By replacing the hydrogen with various alkyl or aryl groups, researchers can block metabolism, improve solubility, and explore deeper pockets within the ATP-binding site to enhance potency and selectivity.[3] For instance, in a series of pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1), strategic modifications at this position led to dramatic changes in potency.[4]
Table 1: Comparison of N1-Substitutions on Pyrazole-Based Kinase Inhibitors
| Scaffold | N1-Substituent (R) | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Isopropyl | TBK1 | 75.3 | [4] |
| Pyrazolo[3,4-b]pyridine | Cyclopropyl | TBK1 | 0.8 | [4] |
| Pyrazolo[3,4-b]pyridine | Cyclobutyl | TBK1 | 0.2 | [4] |
| Pyrazole-based | H | CDK2/5 | >1000 | [3] |
| Pyrazole-based | Cyclobutyl | CDK2/5 | 24 / 23 | [3] |
This table presents representative data from different pyrazole scaffolds to illustrate the impact of N1-substitution.
As the data indicates, replacing a larger isopropyl group with smaller cyclopropyl and cyclobutyl groups on the benzimidazole moiety of a TBK1 inhibitor dramatically increased potency, with the cyclobutyl analog exhibiting a remarkable IC50 of 0.2 nM.[4] Similarly, for a series of CDK inhibitors, substitution of the N1-H with a cyclobutyl group transformed an inactive compound into a potent inhibitor of CDK2 and CDK5.[3] This demonstrates that the N1-substituent can occupy a critical pocket where size and shape are defining factors for high-affinity binding.
Bioisosteric Replacement of the Linker Moiety
The ether oxygen in the 4-(4-iodophenoxy) moiety serves as a flexible linker between the pyrazole and the phenyl ring. The choice of linker is critical as it dictates the relative orientation of the two aromatic systems, influencing the inhibitor's ability to adopt the optimal conformation for binding. While the ether linker is common, its metabolic lability can be a concern. Therefore, bioisosteric replacement—substituting the linker with a group of similar size and electronic properties—is a key strategy to improve pharmacokinetic profiles.[5]
Common bioisosteres for an ether linkage include thioethers (-S-), amines (-NH-), sulfones (-SO2-), or direct carbon-carbon bonds. Each replacement alters the geometry, flexibility, and polarity of the molecule, which can have profound effects on activity. For example, replacing a flexible ether with a more rigid direct aryl-aryl bond might lock the molecule into a more favorable (or unfavorable) binding conformation.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Subsequently, dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: To the wells of a 384-well plate, add the diluted test compounds. Include "positive control" wells (kinase + DMSO, no inhibitor) and "negative control" wells (DMSO, no kinase).
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, peptide substrate, and ATP in Kinase Assay Buffer. Initiate the reaction by adding this master mix to all wells. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Shake the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes. [6][7]6. Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes. [6][7]7. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - [Lumsample - Lumneg_ctrl] / [Lumpos_ctrl - Lumneg_ctrl])
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of pyrazole-based kinase inhibitors is a well-explored yet continuously evolving field. This guide demonstrates that inhibitory potency is a finely tuned property governed by specific interactions of each component of the scaffold. Key takeaways include:
-
N1-Substitution on the Pyrazole: This position is critical for modulating physicochemical properties and can be optimized with small alkyl or cycloalkyl groups to enhance potency by probing specific sub-pockets. [3]* Linker Optimization: The choice of linker between the pyrazole and distal aryl ring is crucial for establishing the correct vector and conformation for binding. Bioisosteric replacements are a powerful tool for improving metabolic stability. [5]* Distal Phenyl Ring Substitution: The para position is a key interaction point. Halogens can enhance binding through hydrophobic and halogen-bonding interactions, while hydrogen-bond donors/acceptors can be introduced to target specific residues. [8] Future work in this area will undoubtedly leverage structure-based drug design and computational chemistry to more precisely predict optimal substitutions. The development of inhibitors with novel binding modes or allosteric mechanisms of action remains a high priority to overcome acquired resistance to current ATP-competitive drugs. The foundational SAR principles outlined in this guide provide a robust framework for these future endeavors, enabling the rational design of the next generation of pyrazole-based kinase inhibitors.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]
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The most common linkers in bioactive molecules and their bioisosteric replacement network. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv. Retrieved February 4, 2026, from [Link]
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Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. (2011). PubMed. Retrieved February 4, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved February 4, 2026, from [Link]
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Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
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Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. (2023). ACS Publications. Retrieved February 4, 2026, from [Link]
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European Journal of Medicinal Chemistry. (2024). University of Southampton ePrints. Retrieved February 4, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthetic Versatility of Substituted Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of blockbuster pharmaceuticals, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1][2] The therapeutic diversity of pyrazole-containing compounds is vast, spanning applications as anticancer, anti-inflammatory, antidepressant, and neuroprotective agents.[3][2] This broad bioactivity stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for three-dimensional molecular exploration.
Given their importance, the development of efficient and flexible synthetic routes to substituted pyrazoles is a topic of continuous and intense research. The choice of synthetic strategy is critical, as it dictates the achievable substitution patterns, overall yield, scalability, and economic viability of the final product. This guide provides a comparative overview of the most prominent and impactful synthetic routes to substituted pyrazoles, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will delve into classical condensation reactions, modern cycloaddition and multicomponent strategies, and late-stage functionalization techniques, providing researchers with the knowledge to select the optimal path for their specific target molecule.
I. Classical Approaches: The Foundation of Pyrazole Synthesis
The most traditional and widely practiced methods for pyrazole synthesis rely on the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic three-carbon component.
A. The Knorr Pyrazole Synthesis: A Timeless Condensation
First reported by Ludwig Knorr in 1883, this reaction remains one of the most straightforward and common methods for constructing the pyrazole core.[4][5] It involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto nitrile) under acidic or basic conditions.[4][6][7][8]
Mechanistic Rationale:
The reaction proceeds via an initial, often regioselective, nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons to form a hydrazone or enamine intermediate. This is followed by an intramolecular condensation (cyclization) and subsequent dehydration to yield the aromatic pyrazole ring.[6][8] The use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers, a key consideration in synthetic planning.[9]
Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis. A straightforward condensation-cyclization-dehydration sequence.
Experimental Insight: The choice of catalyst (acid or base) and solvent can significantly influence the reaction rate and, in some cases, the regioselectivity. For instance, Gosselin et al. reported a highly regioselective synthesis at room temperature using N,N-dimethylacetamide as the solvent, achieving excellent yields.[10]
Advantages:
-
Simplicity: The reaction is conceptually simple and often requires mild conditions.
-
Readily Available Starting Materials: 1,3-dicarbonyls and hydrazines are common and widely available commercial reagents.[4]
Limitations:
-
Regioselectivity: With unsymmetrical starting materials, controlling which nitrogen atom of the hydrazine attacks which carbonyl group can be challenging, often leading to isomeric mixtures.[9]
-
Substrate Scope: The synthesis of the required 1,3-dicarbonyl precursor can sometimes be multi-stepped.[2]
II. Modern Strategies: Expanding the Synthetic Toolkit
While the Knorr synthesis is a workhorse, modern synthetic chemistry has introduced more sophisticated and often more versatile methods for constructing the pyrazole ring.
A. 1,3-Dipolar Cycloaddition: An Atom-Economic Approach
This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole (a molecule with delocalized charge over three atoms) with a dipolarophile (typically an alkene or alkyne). For pyrazole synthesis, the most common 1,3-dipole is a diazo compound.[11][12]
Mechanistic Rationale:
The reaction of a diazo compound with an alkyne proceeds via a concerted pericyclic reaction to form the pyrazole ring directly.[12] When an alkene is used as the dipolarophile, a pyrazoline intermediate is formed, which is then oxidized to the aromatic pyrazole. The reaction is highly atom-economic as all atoms from both reactants are incorporated into the product.[11] Solvent-free heating or the use of aqueous micellar environments can promote this reaction, offering green chemistry advantages.[13][14]
Figure 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis. A concerted and atom-economic pathway to the pyrazole core.
Experimental Insight: The reaction of electron-poor diazocarbonyl compounds often requires activation of the alkyne, for example, through Lewis acid catalysis or by performing the reaction in a protic environment.[15] The pH of the reaction medium can also influence the regiochemistry of the cycloaddition.[14]
Advantages:
-
High Atom Economy: All atoms of the reactants are incorporated into the product.[11]
-
Versatility: A wide range of diazo compounds and alkynes/alkenes can be used, allowing for diverse substitution patterns.
-
Milder Conditions: Can often be performed under neutral or mild conditions, including environmentally friendly solvent systems.[13]
Limitations:
-
Handling of Diazo Compounds: Diazo compounds can be toxic and explosive, requiring careful handling, especially on a large scale.[15]
-
Regioselectivity: As with the Knorr synthesis, reactions between unsymmetrical reactants can yield mixtures of regioisomers.
B. Multicomponent Reactions (MCRs): A Leap in Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient strategy for generating molecular complexity.[16] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[17][18]
Mechanistic Rationale:
MCRs for pyrazoles often proceed through a series of sequential steps in a one-pot fashion. A common strategy involves the initial condensation of an aldehyde with a hydrazine to form a hydrazone intermediate in situ.[17] This intermediate then participates in a subsequent reaction, such as a Michael addition or a cycloaddition with a third component, to construct the pyrazole ring.[17] This approach avoids the isolation of potentially unstable intermediates and streamlines the synthetic process.
Figure 3: Conceptual Workflow of a Three-Component Pyrazole Synthesis. Efficiency is maximized by combining multiple bond-forming events in one pot.
Experimental Insight: Zhang et al. developed a one-pot cascade reaction involving aromatic aldehydes, p-toluenesulfonyl hydrazide, and chromones to selectively synthesize monocyclic or tricyclic-fused pyrazoles.[17] The choice of base and the substituents on the chromone directed the reaction pathway.
Advantages:
-
High Efficiency & Convergence: Rapidly builds molecular complexity from simple starting materials.
-
Operational Simplicity: Reduces the number of purification steps, saving time and resources.
-
Diversity-Oriented: Ideal for generating libraries of compounds for drug discovery.
Limitations:
-
Optimization: Finding optimal conditions for multiple simultaneous reactions can be complex.
-
Mechanism Elucidation: The exact reaction pathway can sometimes be difficult to determine.
III. Late-Stage Functionalization: Refining the Core
In many synthetic campaigns, it is more efficient to construct the core heterocycle first and then introduce key substituents at a later stage. This is particularly valuable in drug development for structure-activity relationship (SAR) studies.
A. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful alternative to traditional cross-coupling reactions, which require pre-functionalization of the pyrazole ring (e.g., halogenation).[19][20] This approach allows for the direct formation of C-C or C-heteroatom bonds by activating an otherwise inert C-H bond on the pyrazole ring.[20]
Mechanistic Rationale:
These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper.[20][21] The regioselectivity is often controlled by a directing group on the pyrazole nitrogen (N1), which coordinates to the metal center and positions it to activate a specific C-H bond (usually at the C5 position). The C4 position, being the most nucleophilic, is also amenable to functionalization via electrophilic aromatic substitution pathways.[19]
Experimental Insight: The inherent electronic properties of the pyrazole ring influence reactivity. The C5 proton is the most acidic due to its proximity to the sp2 nitrogen, making it a prime target for deprotonation and subsequent functionalization.[19]
Advantages:
-
Step Economy: Avoids separate steps for pre-functionalization.
-
Late-Stage Modification: Ideal for modifying complex molecules without redesigning the entire synthesis.
-
Novel Reactivity: Enables the formation of bonds that are difficult to achieve through classical methods.
Limitations:
-
Regiocontrol: Achieving high regioselectivity can be challenging without a strong directing group.
-
Catalyst Cost & Toxicity: Often requires expensive and potentially toxic heavy metal catalysts.
B. Regioselective Metalation-Substitution
A complementary approach involves the use of strong, non-nucleophilic bases to selectively deprotonate a specific C-H bond on the pyrazole ring, creating a pyrazolyl anion. This anion can then be quenched with a wide variety of electrophiles.
Experimental Insight: The use of modern mixed metal-amido bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for a highly regioselective and sequential functionalization of the pyrazole ring.[2] Researchers have demonstrated the ability to first deprotonate the most acidic C5 position, quench with an electrophile, and then proceed to deprotonate the C3 and even the C4 positions using bases of increasing strength.[2] This provides a powerful and controlled method for producing fully substituted pyrazoles.[2]
Advantages:
-
Excellent Regiocontrol: Allows for precise, stepwise functionalization of the pyrazole core.
-
Broad Electrophile Scope: The generated pyrazolyl anions can react with a vast range of electrophiles.
Limitations:
-
Strong Bases: Requires the use of highly reactive and air/moisture-sensitive organometallic reagents.
-
Functional Group Tolerance: The strongly basic conditions may not be compatible with sensitive functional groups on the substrate.
IV. Comparative Summary and Outlook
The choice of a synthetic route to a substituted pyrazole is a multi-faceted decision that depends on the target structure, available starting materials, desired scale, and the need for late-stage diversification.
| Synthetic Route | Core Principle | Key Advantages | Key Limitations | Best Suited For |
| Knorr Synthesis | Condensation of hydrazine + 1,3-dicarbonyl | Simplicity, readily available starting materials.[4] | Potential for regioisomeric mixtures.[9] | Rapid access to simple, symmetrically substituted pyrazoles. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of diazo compound + alkyne/alkene | High atom economy, mild conditions, versatility.[11][13] | Handling of potentially hazardous diazo compounds.[15] | Green synthesis, access to diverse substitution patterns. |
| Multicomponent Reactions | One-pot reaction of ≥3 components | High efficiency, operational simplicity, diversity-oriented.[17][18] | Complex optimization, potential mechanistic ambiguity. | Library synthesis and rapid generation of molecular complexity. |
| C-H Functionalization | Direct activation of pyrazole C-H bonds | Step economy, ideal for late-stage modification.[20] | Regiocontrol challenges, cost/toxicity of catalysts. | Modifying complex scaffolds and SAR studies. |
| Regioselective Metalation | Stepwise deprotonation and electrophilic quench | Excellent and predictable regiocontrol.[2] | Requires strong bases, limited functional group tolerance. | Controlled synthesis of poly-substituted pyrazoles. |
Future Outlook: The field of pyrazole synthesis continues to evolve. We anticipate further growth in the areas of photoredox and electrochemical catalysis, which promise even milder and more sustainable reaction conditions.[17] Furthermore, the integration of MCRs with C-H functionalization strategies will likely provide powerful new avenues for the rapid and efficient construction of novel, medicinally relevant pyrazole derivatives. As our understanding of chemical reactivity deepens, the synthetic chemist's ability to precisely and efficiently craft these vital heterocyclic structures will only continue to expand.
V. Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is adapted from standard literature procedures for the Knorr condensation.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL per 10 mmol of phenylhydrazine).
-
Add phenylhydrazine to the acetic acid and stir to dissolve.
-
Slowly add acetylacetone to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water (50 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford the pure pyrazole product.
References
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- IJCRT.org. (2022, April 4). A short review on synthesis of pyrazole derivatives & their properties.
- PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
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- PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
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In-Vitro Testing of Pyrazole-Based Kinase Inhibitors: A Comparative Technical Guide
Introduction: The Pyrazole Scaffold in Kinase Discovery
The pyrazole ring (
However, while pyrazoles (e.g., Crizotinib , Ruxolitinib ) effectively target the ATP pocket, they face stiff competition from alternative scaffolds (e.g., aminopyrimidines, quinazolines, and macrocycles) that may offer superior selectivity profiles or overcome gatekeeper mutations. This guide objectively compares pyrazole-based inhibitors against these alternatives and details the specific in-vitro protocols required to validate their performance.
Comparative Analysis: Pyrazoles vs. Alternative Scaffolds
To understand the utility of pyrazole inhibitors, we must benchmark them against next-generation alternatives. We examine two critical case studies: ALK inhibition (Oncology) and JAK inhibition (Immunology).
Case Study 1: ALK Inhibition (Crizotinib vs. Alectinib)
Crizotinib (Pyrazole-based) was the first-in-class ALK inhibitor. While potent, it suffers from poor CNS penetration and susceptibility to the L1196M gatekeeper mutation. Alectinib (Carbazole/Benzomorphan-based) represents a structural evolution designed to overcome these limitations.
-
Binding Mode: Crizotinib relies on the pyrazole nitrogen to H-bond with the hinge (Met1199). Alectinib utilizes a distinct tetracyclic scaffold that avoids steric clashes with the L1196M mutation, a common resistance mechanism for pyrazoles.
-
Performance: In-vitro profiling reveals that while Crizotinib is potent against wild-type ALK, Alectinib maintains nanomolar potency against resistant mutants where Crizotinib fails.
Case Study 2: JAK Inhibition (Ruxolitinib)
Ruxolitinib utilizes a pyrazole core fused to a pyrrolo-pyrimidine system.[1] It is a potent JAK1/2 inhibitor.[2]
-
Selectivity: The pyrazole scaffold facilitates high affinity for JAK1 and JAK2 (IC50 < 10 nM) but provides significant selectivity over JAK3 (>100-fold) and TYK2.[2] This isoform selectivity is critical for reducing off-target immunosuppression associated with pan-JAK inhibition.
Comparative Performance Data
| Feature | Crizotinib (Pyrazole-based) | Alectinib (Alternative Scaffold) | Ruxolitinib (Pyrazole-based) |
| Primary Target | ALK / ROS1 / c-MET | ALK (Highly Selective) | JAK1 / JAK2 |
| Scaffold Type | Aminopyridine-Pyrazole | Tetracyclic Carbazole | Pyrrolo[2,3-d]pyrimidine (Pyrazole core) |
| In-Vitro Potency (IC50) | ~20 nM (ALK WT) | ~1.9 nM (ALK WT) | 3.3 nM (JAK1) / 2.8 nM (JAK2) |
| Mutant Coverage | Poor (L1196M Resistant) | Excellent (Active vs L1196M) | Active vs JAK2 V617F |
| CNS Penetration (P-gp) | High Efflux Substrate | Low Efflux (High CNS exposure) | N/A (Systemic target) |
| Selectivity Profile | Moderate (Hits c-MET) | High (Spares c-MET) | High (Spares JAK3) |
Experimental Workflows & Protocols
To validate a novel pyrazole-based inhibitor, you must demonstrate:
-
Biochemical Potency: Intrinsic inhibition of the kinase enzyme.
-
Mode of Inhibition: Confirmation of ATP-competitiveness.[3]
-
Cellular Efficacy: Pathway inhibition and phenotypic viability.
Protocol A: Biochemical IC50 Determination (ADP-Glo™ Assay)
Rationale: The ADP-Glo assay is preferred over FRET-based methods for pyrazoles because it is less susceptible to compound autofluorescence and directly measures the product (ADP), offering a high dynamic range.
Materials:
-
Recombinant Kinase (e.g., JAK2 or ALK)
-
Substrate (e.g., Poly(Glu,Tyr) or specific peptide)
-
Ultra-Pure ATP (Critical: ADP contamination raises background)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)[4]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10mM stock of the pyrazole inhibitor in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Dilute further into 1X Kinase Buffer to ensure final DMSO concentration is <1% (High DMSO inhibits many kinases).
-
-
Kinase Reaction (The "Causality" Step):
-
Note: You must run the reaction at
for ATP (typically 10-50 µM). -
Why? Pyrazoles are ATP-competitive.[5] Testing at saturating ATP concentrations (>1mM) will artificially shift the IC50 higher, masking the inhibitor's true potency.
-
Mix: 2 µL Kinase + 2 µL Substrate/ATP Mix + 1 µL Compound.
-
Incubate at Room Temperature for 60 minutes.
-
-
ADP Generation Termination:
-
Detection:
-
Data Analysis:
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
-
Protocol B: Cellular Target Engagement (Western Blot)
Rationale: Biochemical potency does not guarantee cellular permeability. You must prove the pyrazole enters the cell and inhibits the specific phosphorylation event.
-
Cell Seeding: Seed cells (e.g., Ba/F3 expressing JAK2 V617F) at
cells/mL. -
Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation (Optional): For non-constitutively active kinases, stimulate with ligand (e.g., IL-6 for JAK pathway) for 15 mins.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Vanadate/Fluoride are mandatory).
-
Detection: Blot for p-STAT3 (Tyr705) vs. Total STAT3 .
-
Success Criteria: Dose-dependent reduction in p-STAT3 signal without loss of Total STAT3.
-
Visualizations
Diagram 1: ADP-Glo Kinase Assay Workflow
This diagram illustrates the logical flow of the biochemical assay, highlighting the critical ATP depletion step which ensures signal specificity.
Caption: The ADP-Glo workflow. Note the critical depletion step (Red) which removes background ATP, allowing sensitive detection of ADP produced by the kinase.
Diagram 2: Mechanism of Pyrazole Inhibition in JAK-STAT Pathway
This diagram details the biological consequence of pyrazole binding (Ruxolitinib) within the cellular context.
Caption: Ruxolitinib (Blue) acts as an ATP-competitive inhibitor at the JAK kinase domain (Red), preventing STAT phosphorylation and subsequent nuclear signaling.
References
-
Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today. Link
-
Shaw, A. T., et al. (2013). "Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer." New England Journal of Medicine. Link
-
Peters, S., et al. (2017). "Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine. Link
-
Promega Corporation. (2023).[4] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. rndsystems.com [rndsystems.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. promega.com [promega.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Iodophenoxy)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Iodophenoxy)-1H-pyrazole. By grounding our procedures in established safety protocols for analogous compounds and regulatory standards, we aim to provide a self-validating system for managing this chemical waste, ensuring the safety of personnel and the protection of our environment.
I. Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data from structurally similar compounds like 4-Iodo-1H-pyrazole and 1-(4-Iodophenyl)-1H-pyrazole, this compound should be handled as a hazardous substance.[1][2][3]
Summary of Assumed Hazards:
-
Acute Toxicity: Likely harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Before initiating any disposal-related activities, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][4]
II. Quantitative Data Summary for Hazard Assessment
For a quick reference, the following table summarizes key hazard classifications for related pyrazole compounds, which informs our cautious approach to handling and disposal.
| Parameter | 4-Iodo-1H-pyrazole[1][3] | 1-(4-Iodophenyl)-1H-pyrazole[2] | 4-(4-Chlorophenyl)-1H-pyrazole[5] |
| GHS Hazard Statements | H302, H315, H319, H335 | H315, H319, H335 | H315, H319, H335 |
| Signal Word | Warning | Warning | Warning |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents | Strong oxidizing agents, Strong acids |
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. As a halogenated organic compound, it requires special consideration.[6]
1. Waste Segregation:
-
Rationale: Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction and to manage the corrosive byproducts (such as hydrogen iodide). Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[6]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Ensure this container is separate from non-halogenated solvent and solid waste streams.
-
2. Waste Collection and Containerization:
-
Rationale: Proper containerization prevents accidental spills and exposure. Ethers, a chemical class to which this compound belongs, can be flammable and may pose other hazards.[7]
-
Procedure:
-
Collect waste this compound in a suitable, sealable container. This container should be made of a material compatible with the chemical.
-
For solid waste, use a securely sealed container to prevent dust from becoming airborne.[2]
-
For solutions, use a tightly capped bottle. Do not overfill.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
3. Spill Management:
-
Rationale: Prompt and correct cleanup of spills minimizes exposure and prevents the spread of contamination.
-
Procedure for Minor Spills:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid using combustible materials like sawdust.[7]
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[2]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Procedure for Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the area until it has been declared safe by trained personnel.
-
4. Final Disposal:
-
Rationale: The disposal of hazardous waste is regulated by local, state, and federal agencies such as the Environmental Protection Agency (EPA) in the United States.[8] Professional disposal services ensure compliance with these regulations.
-
Procedure:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[4]
-
Arrange for pickup and disposal by a certified hazardous waste management company. Your institution's EHS department will typically manage this process.
-
Never dispose of this compound down the drain or in the regular trash.[2][7] This is crucial to prevent environmental contamination, as iodinated phenols can be toxic to aquatic life.[9]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
V. Environmental Considerations and Decontamination
Iodinated organic compounds can have significant environmental impacts. Iodophenols have been identified as toxic and odorous disinfection byproducts in water systems.[9] Therefore, preventing the release of this compound into the environment is of utmost importance.
Decontamination of glassware and equipment that has been in contact with this compound should be performed thoroughly. Wash with an appropriate solvent (that can also be collected as halogenated waste) followed by a standard laboratory detergent and water rinse.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and your local regulations.
References
- 4-Iodo-1H-pyrazole Safety D
- 1-(4-Iodophenyl)
- 5-Hydroxy-1-methyl-1H-pyrazole Safety D
- Ethers Health & Safety Guidance. University of St Andrews.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- TCI America, Safety Data Sheet for a rel
- 4-Nitro-1H-pyrazole Safety D
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022).
- 4-Iodopyrazole Safety D
- 4-(4-CHLOROPHENYL)
- Gases, vapors, fumes, dusts, and mists.
- Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI). Environmental Science & Technology. (2022).
- Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. SciELO México.
- Guidance For Hazard Determination.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
- Use of Ether. Environment, Health & Safety, University of Wisconsin-Madison.
- CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING W
- Ferrate Oxidation of Phenolic Compounds in Iodine Containing Water: Control of Iodinated Aromatic Products. Environmental Science & Technology. (2019).
- Pyrazole Safety D
- Iodine effects on phenolic metabolism in lettuce plants under salt stress. PubMed. (2013).
- How to Handle and Store Ethyl Ether. Eagle Manufacturing.
- C&EN Uncovered: Solvent Waste Levels, EPA Regul
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland.
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Labor
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
